molecular formula C5H3F2N B1298662 3,5-Difluoropyridine CAS No. 71902-33-5

3,5-Difluoropyridine

Cat. No.: B1298662
CAS No.: 71902-33-5
M. Wt: 115.08 g/mol
InChI Key: WRXAZPPGFLETFR-UHFFFAOYSA-N
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Description

3,5-Difluoropyridine is an organic compound with the chemical formula C5H3F2N. It is a colorless liquid that is soluble in water and most organic solvents. This compound is primarily used as an important raw material in organic synthesis, including the synthesis of pesticides, pharmaceuticals, and other organic compounds .

Safety and Hazards

3,5-Difluoropyridine is classified as highly flammable and an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .

Biochemical Analysis

Biochemical Properties

3,5-Difluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the formation of fluorinated intermediates. The compound’s fluorine atoms can engage in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their stability and reactivity . For instance, this compound can act as a substrate for certain enzymes, leading to the formation of fluorinated metabolites that can be further utilized in metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in metabolic processes, cell growth, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex. Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or light . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic flux and enzyme activity. In vitro and in vivo studies have shown that the compound’s stability and reactivity can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and promote cell growth . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and metabolism. Toxicological studies have highlighted the importance of careful dosage control to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate the formation of fluorinated metabolites . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Difluoropyridine can be achieved through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,6-Difluoropyridine
  • 3-Fluoropyridine
  • 2,5-Difluoropyridine
  • 3,5-Dibromopyridine
  • 2,3-Difluoropyridine
  • Pentafluoropyridine
  • 4-(Trifluoromethyl)pyridine .

Uniqueness of 3,5-Difluoropyridine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 3 and 5 positions of the pyridine ring enhances its stability and reactivity, making it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXAZPPGFLETFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349074
Record name 3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71902-33-5
Record name 3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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